Dipyridamole-d20

Bioanalysis LC-MS/MS Internal Standard

Achieve regulatory-compliant bioanalytical quantification with Dipyridamole-d20, a perdeuterated (+20 Da) internal standard that eliminates isotopic cross-talk and matrix interference. Unlike low-D analogs, its ≥98% isotopic enrichment ensures unambiguous MS signal separation. - Validated for human plasma LC-MS/MS (5-3000 ng/mL) per CRx-102 method - Certified ≥98% chemical and isotopic purity; ideal for ANDA bioequivalence studies - Ambient shipping; global supply with full Certificate of Analysis (CoA) provided

Molecular Formula C24H40N8O4
Molecular Weight 524.7 g/mol
Cat. No. B563131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyridamole-d20
Synonyms2,2’,2’’,2’’’-[(4,8-Di-1-piperidinyl-d20-pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol;  NSC-515776-d20;  RA-8-d20;  Anginal-d20;  Cardoxin-d20;  Cleridium-d20;  Dipyridan-d20;  Natyl-d20;  Peridamol-d20;  Persantine-d20; 
Molecular FormulaC24H40N8O4
Molecular Weight524.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
InChIKeyIZEKFCXSFNUWAM-KHKAULECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipyridamole-d20: Deuterated Internal Standard for LC-MS/MS


Dipyridamole-d20 is a stable isotope-labeled analog of the antiplatelet and vasodilatory drug dipyridamole, in which 20 hydrogen atoms are replaced by deuterium . It is chemically defined as 2,2′,2′′,2′′′-((4,8-Bis(piperidin-1-yl-d10)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetrakis(ethan-1-ol), with a molecular formula of C24H20D20N8O4 and a molecular weight of 524.75 g/mol [1]. As a labeled internal standard (IS), it is intended for use in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to enable accurate and precise quantification of unlabeled dipyridamole in complex biological matrices . Its high level of deuterium incorporation ensures a distinct mass shift (+20 Da) from the native analyte, minimizing analytical interference.

ISTD Deuterated internal standard for dipyridamole
MS Large mass shift reduces analyte overlap
Purity Certified isotopic enrichment

Why Dipyridamole-d20 Is Irreplaceable in LC-MS/MS


Generic substitution of Dipyridamole-d20 with unlabeled dipyridamole or other structurally similar compounds is analytically invalid. Unlabeled dipyridamole lacks the necessary mass shift, making it indistinguishable from the target analyte and thus useless as an internal standard for MS-based quantification. Lower-deuterium analogs (e.g., Dipyridamole-d4) may offer insufficient mass separation, leading to isotopic cross-talk where naturally occurring 13C isotopes of the analyte overlap with the IS signal, compromising accuracy [1]. Furthermore, the isotopic purity and exact deuterium positioning are critical; Dipyridamole-d20 with a certified isotopic enrichment of ≥98% (e.g., ) ensures minimal unlabeled and partially labeled species that could otherwise contribute to measurement bias. The validated LC-MS/MS method for CRx-102 specifically utilized Dipyridamole-d20 as the IS for dipyridamole, establishing it as a fit-for-purpose reagent for regulatory bioanalysis [2].

Unlabeled dipyridamole
Lacks the mass shift required for MS-based IS function, making it indistinguishable from the analyte.
Lower-deuterium analog (e.g., d4)
Insufficient mass separation may cause isotopic cross-talk, reducing quantitative accuracy.
Low isotopic purity lots
Partially labeled species may introduce measurement bias; certified enrichment should be verified.

Dipyridamole-d20 Evidence for Bioanalytical Methods


Isotopic Purity and Bias Minimization

Dipyridamole-d20 from commercial suppliers demonstrates high isotopic purity, which is a critical quality attribute for its use as an internal standard. For example, one supplier reports a chemical purity of 98% and an isotopic purity of 98% . Another source specifies isotopic enrichment >98% . High isotopic purity directly reduces the contribution of unlabeled (d0) and partially labeled (d1-d19) species to the internal standard signal, minimizing measurement bias and improving assay accuracy [1].

Isotopic Purity
Reported
≥98% isotopic purity
Reduces unlabeled-species bias
Vendor CoA; confirm lot-specific purity
Bioanalysis LC-MS/MS Internal Standard

Clinical Pharmacokinetic Method Validation

Dipyridamole-d20 was specifically selected and validated as the internal standard for dipyridamole in a robust LC-MS/MS assay developed to support clinical pharmacokinetic studies of CRx-102 [1]. In this method, dipyridamole-d20 and the analyte were extracted from 100 μL of human EDTA plasma using methylbutyl ether. The calibration curve for dipyridamole was linear over a concentration range of 5–3000 ng/mL, and the assay was successfully applied in healthy volunteer studies [1].

PK Method Validation
Method context
Validated in human plasma LC-MS/MS assay; linear 5–3000 ng/mL
Supports method transfer for dipyridamole quantification
Based on published PK study in healthy volunteers
Pharmacokinetics LC-MS/MS Method Validation

Mass Shift and Isotopic Interference

Dipyridamole-d20, with a molecular weight of 524.75 g/mol [1], provides a mass shift of +20 Da relative to unlabeled dipyridamole (504.63 g/mol). This large mass difference is critical for effective MS/MS resolution, as it places the internal standard's precursor ion well outside the natural isotopic envelope of the analyte. In contrast, internal standards labeled with fewer deuterium atoms (e.g., d4, mass shift +4 Da) are more susceptible to isotopic cross-talk, where the M+2 or M+4 natural isotopes of the analyte overlap with the internal standard signal, potentially leading to systematic errors [2].

Mass Shift vs. Lower-D
Class-level
+20 Da shift vs unlabeled; +16 Da greater than d4 analog
Greater separation reduces isotopic cross-talk risk
Confirm on your MS platform
LC-MS/MS Isotope Dilution Method Selectivity

Dipyridamole-d20 Applications in Bioanalysis


Regulated Bioanalysis for Clinical PK Studies

Dipyridamole-d20 is the preferred internal standard for LC-MS/MS methods quantifying dipyridamole in human plasma, as demonstrated in the validated assay for CRx-102 [1]. Its use ensures compliance with regulatory guidance on bioanalytical method validation by providing robust, accurate, and precise quantitation across a wide dynamic range (e.g., 5-3000 ng/mL).

Preclinical PK and Toxicology Studies

In drug discovery and development, Dipyridamole-d20 enables precise measurement of dipyridamole concentrations in various animal matrices (e.g., plasma, tissue homogenates). The high isotopic purity (≥98%) minimizes bias from endogenous matrix components, supporting accurate PK parameter calculation and exposure-response analysis.

Method Development for ANDA Submissions

As a fully characterized reference standard, Dipyridamole-d20 is suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) for generic dipyridamole formulations [2]. It provides the traceability and specificity required for demonstrating bioequivalence.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Large mass-shift ISTD
Accuracy and matrix-effect review
Preclinical PK research
Certified isotopic purity
Bias minimization in complex matrices
Bioequivalence study support
Fully characterized ISTD
Method reproducibility and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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